N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with an ethanesulfonyl group and a phenyl ring, which is further substituted with a trifluoromethyl group and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the ethanesulfonyl group. The phenyl ring is then attached to the pyridazine ring, and the trifluoromethyl group is introduced through a substitution reaction. Finally, the benzamide moiety is added to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The trifluoromethyl and ethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the phenyl or pyridazine rings.
Scientific Research Applications
N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and pyridazine-containing molecules. Examples include:
- N-{3-[6-(METHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZAMIDE
- N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-3-(CHLOROMETHYL)BENZAMIDE
Uniqueness
What sets N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H16F3N3O3S |
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Molecular Weight |
435.4 g/mol |
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H16F3N3O3S/c1-2-30(28,29)18-10-9-17(25-26-18)13-5-4-8-16(12-13)24-19(27)14-6-3-7-15(11-14)20(21,22)23/h3-12H,2H2,1H3,(H,24,27) |
InChI Key |
UYAZAVDRCFPYND-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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